6-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride

CAS No.:

Cat. No.: VC17960795

Molecular Formula: C23H29ClN2O4

Molecular Weight: 432.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H29ClN2O4 |

|---|---|

| Molecular Weight | 432.9 g/mol |

| IUPAC Name | 6-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride |

| Standard InChI | InChI=1S/C23H28N2O4.ClH/c1-25(2)14-8-7-13-21(22(26)27)24-23(28)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20-21H,7-8,13-15H2,1-2H3,(H,24,28)(H,26,27);1H |

| Standard InChI Key | SJFAFKDBWNFBCC-UHFFFAOYSA-N |

| Canonical SMILES | CN(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

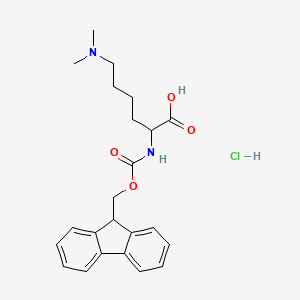

The compound’s structure features a hexanoic acid backbone substituted at the second carbon with an Fmoc-protected amino group and at the sixth carbon with a dimethylamino group. The Fmoc group [(9H-fluoren-9-yl)methoxycarbonyl] serves as a temporary protecting group for the α-amino group, while the ε-amino group of lysine is permanently modified with two methyl groups. The hydrochloride counterion stabilizes the protonated amine, improving crystallinity and solubility in polar solvents .

Table 1: Key Structural and Physical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₃H₂₉ClN₂O₄ |

| Molecular Weight | 432.9 g/mol |

| IUPAC Name | (2S)-6-(Dimethylamino)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]hexanoic acid hydrochloride |

| SMILES | CN(C)CCCCC@@HNC(=O)OCC₁C₂=CC=CC=C₂C₃=CC=CC=C₁₃.Cl |

| Solubility | Soluble in DMF, DMSO, and aqueous buffers (pH-dependent) |

| Storage Conditions | 2–8°C, protected from light and moisture |

The stereochemistry at the second carbon (S-configuration) ensures compatibility with natural L-amino acids in peptide chains. The fluorenyl moiety provides UV detectability (λmax ≈ 265 nm), aiding in synthesis monitoring via HPLC .

Spectroscopic and Chromatographic Characterization

-

NMR: The ¹H NMR spectrum exhibits characteristic signals for the fluorenyl protons (δ 7.2–7.8 ppm), methyl groups on the dimethylamino moiety (δ 2.2–2.4 ppm), and the α-proton (δ 4.3–4.5 ppm).

-

Mass Spectrometry: ESI-MS typically shows a [M+H]⁺ ion at m/z 433.2 for the free base, with the hydrochloride adduct appearing at m/z 469.1 .

-

HPLC Retention: Reversed-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) yields a retention time of 12–14 minutes under gradient elution .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Fmoc-Lys(Me)₂-OH·HCl involves sequential modifications of lysine:

-

ε-Amino Methylation: L-2-Amino-6-bromohexanoic acid intermediates are treated with dimethylamine under nucleophilic substitution conditions to install the dimethylamino group .

-

α-Amino Fmoc Protection: The α-amino group is shielded using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) .

-

Salt Formation: The free base is converted to the hydrochloride salt via treatment with HCl in diethyl ether, enhancing stability and handling properties.

Key Reaction:

Industrial-Scale Production

Manufacturers like Vulcanchem optimize the process by:

-

Using malonate derivatives to streamline bromohexanoic acid synthesis .

-

Employing continuous-flow reactors for Fmoc protection to reduce reaction times .

-

Implementing quality control via in-line HPLC to ensure >98% purity.

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Lys(Me)₂-OH·HCl is widely used in Fmoc/tBu SPPS due to:

-

Orthogonal Protection: The Fmoc group is cleaved with 20% piperidine in DMF, leaving the dimethylamino group intact .

-

Improved Solubility: The hydrochloride salt prevents aggregation during coupling steps, critical for long peptides .

-

Side-Chain Stability: Methylated lysine resists side reactions during acidic cleavage (e.g., with TFA), preserving peptide integrity .

Enzyme Resistance in Therapeutic Peptides

Incorporating N(ε)-dimethyllysine confers resistance to proteolytic degradation:

-

Trypsin Avoidance: Methylation blocks recognition by trypsin’s S1 pocket, increasing plasma half-life .

-

Case Study: Peptides containing Fmoc-Lys(Me)₂-OH·HCl showed 3-fold higher stability in human serum compared to unmethylated analogs .

Biochemical and Pharmacological Insights

Role in Post-Translational Modification (PTM) Studies

Methylated lysine residues mimic natural PTMs, enabling:

-

Histone Mimicry: Synthetic histones with N(ε)-dimethyllysine are used to study epigenetic regulation .

-

Kinase Substrate Design: Methylation modulates protein-protein interactions in signaling pathways .

Pharmacokinetic Considerations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume